Salbutamol sulfate
Overview
Description
Salbutamol sulfate, also known as salbutamol, is a medication that opens up the medium and large airways in the lungs. It is a short-acting beta2-adrenergic receptor agonist that causes relaxation of airway smooth muscle. This compound is commonly used to treat asthma, including asthma attacks and exercise-induced bronchoconstriction, as well as chronic obstructive pulmonary disease (COPD) and high blood potassium levels .
Preparation Methods
The synthesis of salbutamol involves several steps starting from substituted acetophenones. One common method begins with the chloromethylation of 4-hydroxyacetophenone using formaldehyde in concentrated hydrochloric acid. This is followed by acylation with acetic anhydride and acetic acid in the presence of sodium acetate, resulting in the formation of a diacetate. Bromination of the diacetate yields a bromo ketone, which is then reacted with N-(tert-butyl)benzylamine. The final product is obtained after treatment with hydrochloric acid and subsequent conversion to the free base using a sodium carbonate solution .
Chemical Reactions Analysis
Salbutamol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include formaldehyde, hydrochloric acid, acetic anhydride, and sodium acetate. The major products formed from these reactions include chloromethylated, acylated, and brominated intermediates, which are further processed to yield the final salbutamol compound .
Scientific Research Applications
Salbutamol has a wide range of scientific research applications. In medicine, it is primarily used to treat bronchospasm due to asthma, chronic bronchitis, and other chronic bronchopulmonary disorders. It is also used prophylactically for exercise-induced asthma. In chemistry, salbutamol serves as a model compound for studying beta2-adrenergic receptor agonists. In industry, it is used in the formulation of various inhalation therapies and metered-dose inhalers .
Mechanism of Action
Salbutamol works by stimulating beta2-adrenergic receptors in the lungs, leading to the relaxation of bronchial smooth muscle. This action is mediated through the induction of cyclic adenosine monophosphate (cAMP), which results in the phosphorylation of muscle regulatory proteins and modification of cellular calcium concentration. The overall effect is bronchodilation, which helps to open up the airways and improve breathing .
Comparison with Similar Compounds
Salbutamol is often compared with other beta2-adrenergic receptor agonists such as fenoterol, terbutaline, and orciprenaline. While all these compounds have similar mechanisms of action, salbutamol is known for its lower toxicity and higher selectivity towards bronchial beta2-adrenoreceptors. This makes it a preferred choice for treating asthma and COPD .
Similar Compounds::- Fenoterol
- Terbutaline
- Orciprenaline
- Isoetharine
Properties
IUPAC Name |
4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;sulfuric acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3.H2O4S/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;1-5(2,3)4/h4-6,12,14-17H,7-8H2,1-3H3;(H2,1,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVICLFZZVQVVFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.OS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51022-70-9 | |
Record name | Salbutamol sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51022-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ALBUTEROL SULFATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289928 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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